molecular formula C9H5ClF3NO3S2 B1523259 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride CAS No. 1268334-82-2

2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride

Cat. No.: B1523259
CAS No.: 1268334-82-2
M. Wt: 331.7 g/mol
InChI Key: DRYHDNTYQPJDLU-UHFFFAOYSA-N
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Description

2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride is a complex organic compound with the molecular formula C9H5ClF3NO3S2 It is known for its unique structural features, which include a trifluoromethyl group, an isoxazole ring, and a thiophene sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO3S2/c1-4-7(19(10,15)16)3-6(18-4)5-2-8(17-14-5)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHDNTYQPJDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141123
Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268334-82-2
Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268334-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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